molecular formula C16H12ClNOS B13376589 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one

Cat. No.: B13376589
M. Wt: 301.8 g/mol
InChI Key: AWJWBMHMYVJNNN-CMDGGOBGSA-N
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Description

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

(E)-1-(2-chloro-1-methylindol-3-yl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C16H12ClNOS/c1-18-13-7-3-2-6-12(13)15(16(18)17)14(19)9-8-11-5-4-10-20-11/h2-10H,1H3/b9-8+

InChI Key

AWJWBMHMYVJNNN-CMDGGOBGSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=CS3

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated indole is alkylated using methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Thiophene: The final step involves coupling the chlorinated, methylated indole with a thiophene derivative through a condensation reaction, often using a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols.

    Substitution: Substituted derivatives where the chlorine atom is replaced by another group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may bind to specific molecular targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one: Lacks the methyl group on the indole ring.

    1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one: Has a bromine atom instead of chlorine.

    1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one: Has a furan ring instead of thiophene.

Uniqueness

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one is unique due to the specific combination of the indole and thiophene rings, along with the presence of the chlorine and methyl groups. These structural features may confer unique chemical and biological properties compared to similar compounds.

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